molecular formula C5H7ClN4O B2924480 (1E)-2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide CAS No. 1173310-66-1

(1E)-2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide

Cat. No. B2924480
CAS RN: 1173310-66-1
M. Wt: 174.59
InChI Key: AEYSUGAEDFDVPT-UHFFFAOYSA-N
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Description

(1E)-2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been found to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of (1E)-2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide involves the inhibition of several enzymes and pathways that play a crucial role in cancer progression and inflammation. This compound has been found to inhibit the activity of histone deacetylases (HDACs) and induce apoptosis in cancer cells. Moreover, it has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to modulate several signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways, which play a crucial role in cancer progression. Moreover, it has also been shown to induce the expression of tumor suppressor genes and inhibit the activity of oncogenes.

Advantages and Limitations for Lab Experiments

The advantages of (1E)-2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide for lab experiments include its high potency and selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, the limitations of this compound include its poor solubility and stability, which can affect its efficacy in vivo.

Future Directions

Several future directions can be explored to further investigate the potential therapeutic applications of (1E)-2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide. These include the development of more stable and soluble analogs of this compound, the investigation of its efficacy in vivo using animal models, and the exploration of its potential applications in combination with other anticancer drugs. Moreover, the identification of the specific molecular targets of this compound can provide valuable insights into its mechanism of action and aid in the development of more effective cancer therapies.

Synthesis Methods

The synthesis of (1E)-2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide involves the reaction of 4-chloropyrazole with hydroxylamine hydrochloride and ethyl chloroformate in the presence of triethylamine. This reaction results in the formation of the target compound in good yields.

Scientific Research Applications

Several studies have been conducted to investigate the potential therapeutic applications of (1E)-2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide. This compound has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, it has also been shown to possess anti-inflammatory and antioxidant properties.

properties

IUPAC Name

2-(4-chloropyrazol-1-yl)-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN4O/c6-4-1-8-10(2-4)3-5(7)9-11/h1-2,11H,3H2,(H2,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYSUGAEDFDVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(=NO)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NN1C/C(=N/O)/N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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